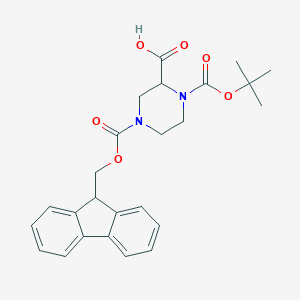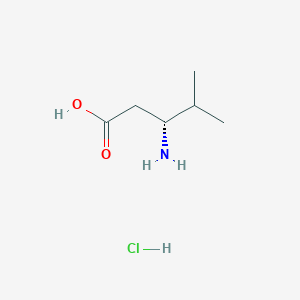
3-Bromo-4-(methylsulfonyl)benzaldehyde
Vue d'ensemble
Description
3-Bromo-4-(methylsulfonyl)benzaldehyde is a heterocyclic organic compound with the molecular formula C8H7BrO3S . It has a molecular weight of 263.11 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(methylsulfonyl)benzaldehyde can be represented by the InChI code 1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 . This indicates that the molecule consists of a benzaldehyde group with a bromo and a methylsulfonyl substituent.
Physical And Chemical Properties Analysis
3-Bromo-4-(methylsulfonyl)benzaldehyde is a white to yellow solid . The compound is stable at room temperature .
Applications De Recherche Scientifique
Organic Synthesis
3-Bromo-4-(methylsulfonyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its molecular structure, which includes a bromo substituent and a methylsulfonyl group, makes it a versatile building block for constructing complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, where the bromine atom can undergo various palladium-catalyzed cross-coupling reactions .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to develop new drug candidates. The sulfonyl group is a common feature in many drug molecules due to its bioisosteric properties, potentially improving the pharmacokinetic profile of new chemical entities. Researchers can leverage this compound to synthesize sulfonamide derivatives, which are prevalent in several therapeutic classes .
Material Science
The compound’s ability to act as a precursor to more complex molecules makes it valuable in material science. It can be used to create polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity. These polymers can be applied in various fields, from electronics to coatings .
Agrochemical Development
In agrochemical development, 3-Bromo-4-(methylsulfonyl)benzaldehyde can be used to create new pesticides or herbicides. The bromine atom allows for reactions that can lead to compounds with potential bioactivity against a range of agricultural pests .
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry due to its well-defined properties and high purity. It can be used in chromatographic methods to help identify or quantify other substances, or in spectroscopy as a reference compound .
Chemical Education
Due to its interesting chemical properties and reactivity, 3-Bromo-4-(methylsulfonyl)benzaldehyde can be used in educational settings. It provides a practical example for teaching various chemical reactions and synthesis techniques to students in advanced chemistry courses .
Propriétés
IUPAC Name |
3-bromo-4-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVXLUIYQIQWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611639 | |
| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(methylsulfonyl)benzaldehyde | |
CAS RN |
254878-96-1 | |
| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














